molecular formula C11H12N6 B2849653 1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole CAS No. 1159918-64-5

1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

Cat. No.: B2849653
CAS No.: 1159918-64-5
M. Wt: 228.259
InChI Key: BGWTZWALCVGDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole and pyrazole are both five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Among the different heterocyclic compounds, imidazole and pyrazole are better known due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole and pyrazole derivatives has been widely studied. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and depend on their structure and substituents. For example, 1H-Pyrazole, 3,4-dimethyl- has been involved in reactions such as C5H7N2- + H+ = C5H8N2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of 3,5-Dimethylpyrazole is 96.1304 .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and use. For instance, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is known to cause serious eye damage and is suspected of damaging fertility or the unborn child .

Future Directions

The future directions in the study and application of these compounds are vast. They have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name

3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-16-6-8(4-12-16)10-3-11(15-14-10)9-5-13-17(2)7-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWTZWALCVGDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.